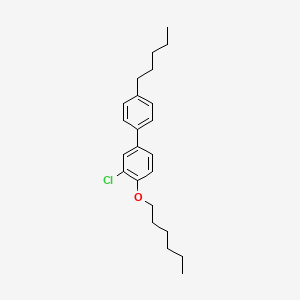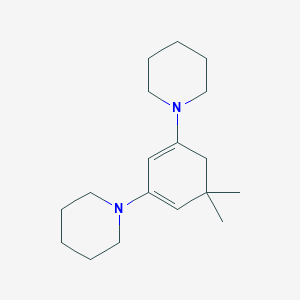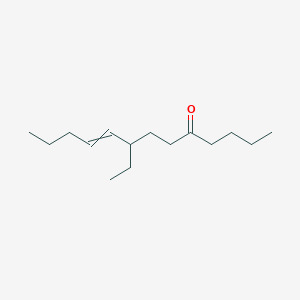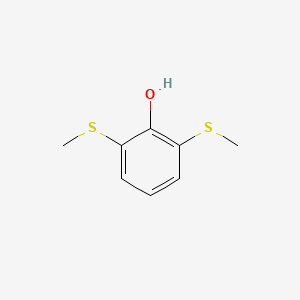
Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester is a chemical compound with the molecular formula C10H18N2O2 It is a derivative of hydrazinecarboxylic acid, where the hydrazine group is bonded to a cyclooctylidene group and the carboxylic acid is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, cyclooctylidene-, methyl ester typically involves the reaction of cyclooctanone with hydrazinecarboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctylidene oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of hydrazinecarboxylic acid, cyclooctylidene-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various biological processes and pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: A simpler derivative with similar reactivity but lacking the cyclooctylidene group.
Cyclooctanone derivatives: Compounds with similar cyclic structures but different functional groups.
Uniqueness
Hydrazinecarboxylic acid, cyclooctylidene-, methyl ester is unique due to the presence of both the hydrazine and cyclooctylidene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88693-01-0 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl N-(cyclooctylideneamino)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-14-10(13)12-11-9-7-5-3-2-4-6-8-9/h2-8H2,1H3,(H,12,13) |
Clave InChI |
XYYWBLSLYPVXCB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NN=C1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)


![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)



![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)

